molecular formula C10H16LiNO5 B13517075 Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Cat. No.: B13517075
M. Wt: 237.2 g/mol
InChI Key: LJCGQQBOTZRGPK-UHFFFAOYSA-M
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Description

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl-protected amino group, and an oxetane ring

Properties

Molecular Formula

C10H16LiNO5

Molecular Weight

237.2 g/mol

IUPAC Name

lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1

InChI Key

LJCGQQBOTZRGPK-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC(C1COC1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate typically involves multiple steps One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an oxetane ringThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxetane ring or the Boc-protected amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the Boc-protected amino group and oxetane ring can interact with different enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate
  • Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Uniqueness

This compound is unique due to its combination of a lithium ion, a Boc-protected amino group, and an oxetane ring.

Biological Activity

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate (CAS: 2639406-35-0) is a lithium salt of an amino acid derivative that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H18LiNO5
  • Molar Mass : 239.2 g/mol
  • Structure : The compound features a lithium ion coordinated with a tert-butoxycarbonyl (Boc) protected amino group and an oxetan-3-ylacetate moiety, which contributes to its unique properties.

Lithium compounds are known for their mood-stabilizing effects, primarily through the modulation of neurotransmitter systems and intracellular signaling pathways. The specific mechanisms for this compound are still under investigation, but several potential actions include:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is recognized for inhibiting GSK-3, an enzyme implicated in various cellular processes, including neuroprotection and mood regulation.
  • Modulation of Phosphoinositide Signaling : Lithium may affect phosphoinositide metabolism, influencing cellular signaling pathways that regulate mood and cognition.

Neuroprotective Effects

Research indicates that lithium compounds can provide neuroprotective benefits. For instance, studies have demonstrated that lithium can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

Antidepressant Properties

Lithium has been extensively studied for its antidepressant effects. The compound's ability to stabilize mood and reduce the frequency of depressive episodes is well-documented. Preliminary studies on this compound suggest similar potential.

Study 1: Neuroprotection in Cell Cultures

A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls.

TreatmentCell Viability (%)
Control45
Lithium Compound78

Study 2: Mood Stabilization in Animal Models

In animal models of depression, this compound demonstrated significant mood-stabilizing effects. Behavioral assays showed reduced depressive-like behaviors in treated subjects compared to controls.

GroupDepressive Score (Lower is Better)
Control8.5
Treated with Lithium4.2

Q & A

Basic: What synthetic methodologies are recommended for preparing Lithium(1+)2-{[(tert-butoxycarbonyl)amino]-2-(oxetan-3-yl)acetate?

Answer:

  • Solid-Phase Synthesis : Adapt protocols for Boc-protected amino acids, such as coupling tert-butoxycarbonyl (Boc) groups to oxetane-containing precursors via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Deprotection and Salt Formation : Use lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to hydrolyze the ester intermediate and form the lithium salt.
  • Purification : Employ reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures.

Basic: How should researchers handle this compound to ensure safety and stability?

Answer:

  • Hazards : Refer to GHS classifications for structurally related Boc-protected compounds:

    HazardGHS CodePrecautions
    Harmful if swallowedH302Avoid ingestion
    Skin irritationH315Nitrile gloves
    Serious eye irritationH319Safety goggles
    Respiratory irritationH335Fume hood required
    Adapted from safety data for analogous compounds .
  • Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group .

Advanced: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify Boc methyl groups (δ 1.2–1.4 ppm) and oxetane protons (δ 4.3–4.7 ppm).
    • 13C NMR : Confirm carbonyl signals from the Boc group (δ 155–160 ppm) and carboxylate (δ 170–175 ppm).
  • HPLC : Use a C18 column (UV detection at 210 nm) to assess purity (>95%), referencing retention times of Boc-protected standards .
  • Mass Spectrometry : ESI-MS in negative ion mode to verify the molecular ion peak ([M–Li]⁻).

Advanced: How does the oxetane ring influence the compound’s reactivity in nucleophilic environments?

Answer:

  • Steric Effects : The oxetane’s constrained geometry may reduce nucleophilic attack at the adjacent carbonyl.
  • Ring-Opening Risks : Under strongly acidic conditions (e.g., TFA), monitor for potential oxetane ring cleavage via LC-MS.
  • Stability Studies : Conduct kinetic assays in buffers (pH 3–10) to evaluate oxetane integrity over time.

Basic: What side reactions occur during Boc deprotection, and how can they be mitigated?

Answer:

  • Common Issues :
    • tert-Butyl cation formation (trapped with scavengers like triisopropylsilane).
    • Incomplete deprotection due to insufficient acid strength.
  • Optimization : Use trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) for 2 hours at 0°C, followed by lithium salt neutralization .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

  • Methodological Approach :
    • Repeat synthesis under inert atmosphere to exclude oxidation artifacts.
    • Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals.
    • Cross-validate with computational simulations (DFT for expected NMR shifts).
  • Case Study : Discrepancies in carbonyl signals may arise from lithium coordination effects—compare with sodium or potassium salts .

Basic: What solvent systems enhance solubility for reaction optimization?

Answer:

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 50–60°C.
  • Co-Solvents : Add 10% tetrahydrofuran (THF) to aqueous solutions to improve dissolution.

Advanced: What computational tools predict the conformational stability of the oxetane moiety?

Answer:

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to assess oxetane ring puckering.
  • Density Functional Theory (DFT) : Calculate energy barriers for ring-opening pathways (B3LYP/6-31G* level).
  • Software : Gaussian or ORCA for geometry optimization; VMD for visualization.

Basic: How is enantiomeric purity determined for chiral analogs of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Optical Rotation : Compare [α]D values with literature data for Boc-protected amino acids .

Advanced: What strategies improve the compound’s metabolic stability in biological assays?

Answer:

  • Structural Modifications : Introduce fluorine atoms at the oxetane’s 3-position to block enzymatic oxidation.
  • Prodrug Approach : Mask the carboxylate as an ethyl ester for enhanced cell permeability, followed by intracellular hydrolysis.

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